

Biocatalytic synthesis of (R)-3-(1-Aminoethyl)phenol using transaminases.

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Compound of Interest

Compound Name: 3-(1-Aminoethyl)phenol

Cat. No.: B1280079

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Application Notes: Biocatalytic Synthesis of (R)-3-(1-Aminoethyl)phenol

Introduction

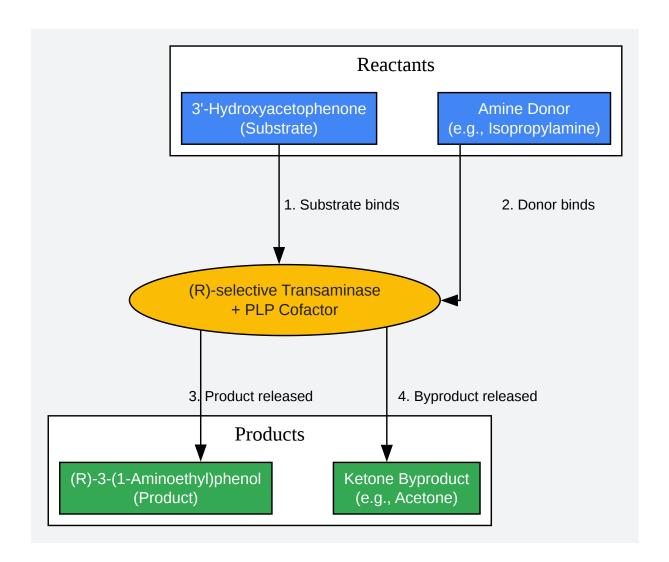
(R)-3-(1-Aminoethyl)phenol is a valuable chiral amine building block essential for the synthesis of various active pharmaceutical ingredients (APIs). Traditional chemical methods for producing such enantiomerically pure amines often involve harsh reaction conditions, toxic reagents, and laborious resolution steps.[1] Biocatalysis, utilizing enzymes for chemical transformations, presents a greener and more efficient alternative.[2] Amine transaminases (ATAs or TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from an amine donor to a prochiral ketone substrate.[3][4] This technology has been successfully applied on an industrial scale, most notably in the synthesis of the anti-diabetic drug sitagliptin.[3]

This application note details a robust method for the synthesis of (R)-**3-(1-Aminoethyl)phenol** from 3'-hydroxyacetophenone using an (R)-selective ω -transaminase (ω -TA). The process involves screening a panel of transaminases, optimizing reaction conditions, and scaling up the biotransformation to produce the target chiral amine with high conversion and excellent enantioselectivity.

Reaction Principle



The core of the process is an asymmetric synthesis reaction where an (R)-selective ω -transaminase facilitates the transfer of an amino group from a suitable donor (e.g., isopropylamine, D-alanine) to the prochiral ketone, 3'-hydroxyacetophenone. The PLP cofactor mediates this transfer via a ping-pong-bi-bi kinetic mechanism.[1] A significant challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium.[1][5] This can be overcome by using a high concentration of the amine donor or by employing strategies for insitu product removal.[2]



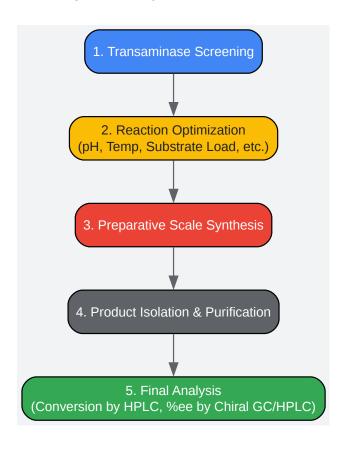
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Caption: General reaction scheme for the transaminase-catalyzed synthesis.

Experimental Workflow



The development of a robust biocatalytic process follows a structured workflow. It begins with the discovery of a suitable enzyme through screening, followed by systematic optimization of reaction parameters to maximize yield and stereoselectivity. The process culminates in a scaled-up synthesis and final analysis of the product.



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Caption: Step-by-step workflow for biocatalytic process development.

Data Presentation

Effective process development relies on the careful analysis of quantitative data. The following tables summarize typical results from screening and optimization experiments.

Table 1: Representative Transaminase Screening Results



Enzyme ID	Conversion (%)	Enantiomeric Excess (% ee)	Stereopreference
ATA-025	95.2	>99	R
ATA-113	15.6	98.5	S
ATA-117	88.9	>99	R
ATA-412	92.1	>99	R
AbTA	96.5	>99	R
FsTA-mut4	91.3	>99	R

Screening Conditions: 10 mM 3'-hydroxyacetophenone, 500 mM isopropylamine, 1 mg/mL enzyme, 1 mM PLP, 5% (v/v) DMSO, pH 8.0, 35°C, 24 h.

Table 2: Summary of Reaction Parameter Optimization for a Selected (R)-Transaminase (e.g., ATA-025)



Parameter	Range Tested	Optimal Value	Effect on Conversion (%)	Effect on % ee
рН	6.5 - 9.0	8.2	Significant increase from pH 6.5 to 8.2	>99 across range
Temperature (°C)	30 - 50	42.5	Peak activity at 42.5°C; drops off at >45°C	>99 across range
Substrate Loading (g/L)	10 - 75	35 - 50	High conversion up to 50 g/L; inhibition above	>99 across range
Enzyme Loading (% w/w)	1 - 10	5	Conversion increases with loading; plateaus at ~5%	>99 across range
Co-solvent (DMSO, % v/v)	0 - 20	10	Improves substrate solubility, enhancing conversion	>99 across range

Data derived from studies on similar substrates.[6][7]

Experimental Protocols

Protocol 1: Screening of (R)-selective ω -Transaminases

This protocol outlines a method for screening a library of transaminases in a 96-well plate format to identify candidates for the synthesis of (R)-3-(1-Aminoethyl)phenol.

- Reagent Preparation:
 - Substrate Stock (200 mM): Dissolve 3'-hydroxyacetophenone in DMSO.



- Amine Donor Stock (2 M): Prepare a solution of isopropylamine in 100 mM potassium phosphate buffer and adjust the pH to 8.0.
- PLP Stock (20 mM): Dissolve pyridoxal-5'-phosphate in 100 mM potassium phosphate buffer (pH 8.0).
- Enzyme Solutions: Prepare solutions or suspensions of each transaminase (e.g., lyophilized powder or whole cells) at 20 mg/mL in 100 mM potassium phosphate buffer (pH 8.0).
- Reaction Setup (per well):
 - In a 2.0 mL 96-well deep-well plate, add the following in order:
 - 200 μL of 100 mM potassium phosphate buffer (pH 8.0).
 - 250 μL of Amine Donor Stock (final concentration: 500 mM).
 - 50 μL of PLP Stock (final concentration: 1 mM).
 - 50 μL of Substrate Stock (final concentration: 10 mM substrate, 5% v/v DMSO).
 - Initiate the reaction by adding 50 μ L of the respective enzyme solution (final concentration: 1 mg/mL).
 - Include a negative control well with no enzyme.
- Incubation:
 - Seal the plate securely with a foil lid.
 - Incubate at 35°C with shaking (e.g., 800 rpm) for 24 hours.
- Quenching and Analysis:
 - To quench the reaction, add 100 μL of 1 M NaOH to each well.
 - Add 500 μL of ethyl acetate, seal, and vortex vigorously for 5 minutes to extract the product.



- Centrifuge the plate at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the organic (top) layer to a new plate for analysis by HPLC (for conversion) and Chiral GC/HPLC (for enantiomeric excess).

Protocol 2: Preparative Scale Synthesis (1-Liter)

This protocol is for a gram-scale synthesis based on optimized conditions.[8]

- Materials:
 - 3'-hydroxyacetophenone: 35.0 g
 - o (R)-selective Transaminase (e.g., ATA-025): 1.75 g (5% w/w of substrate)
 - Isopropylamine: 1.5 M final concentration
 - Pyridoxal-5'-phosphate (PLP): 1 mM final concentration
 - DMSO: 50 mL (5% v/v)
 - Potassium Phosphate Buffer (100 mM, pH 8.2): ~950 mL

Procedure:

- To a 2-L jacketed reactor vessel equipped with an overhead stirrer and pH probe, add
 ~900 mL of potassium phosphate buffer.
- Add isopropylamine and adjust the final solution pH to 8.2 with 5 M HCl.
- Add the transaminase powder and PLP, and stir gently until fully dissolved.
- In a separate beaker, dissolve the 3'-hydroxyacetophenone in 50 mL of DMSO.
- Slowly add the substrate solution to the reactor vessel over 30 minutes using a syringe pump to avoid substrate inhibition.
- Adjust the final volume to 1 L with buffer if necessary.



- Maintain the reaction temperature at 42°C and the pH at 8.2 (using automated addition of 1 M NaOH if pH drops) with constant stirring (e.g., 300 rpm).
- Reaction Monitoring:
 - Withdraw small aliquots (e.g., 100 μL) periodically (e.g., every 2-4 hours).
 - \circ Quench the aliquot with 100 μ L of 1 M NaOH, extract with 500 μ L of ethyl acetate, and analyze by HPLC to monitor the conversion of the starting material.
 - Continue the reaction until conversion plateaus (typically 18-24 hours).
- Work-up and Isolation:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Adjust the pH of the reaction mixture to >11 with 5 M NaOH to ensure the product is in its free base form.
 - Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 500 mL).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-(1-Aminoethyl)phenol.
 - The product can be further purified by crystallization or column chromatography if necessary.

Protocol 3: Analytical Methods

Accurate quantification of substrate conversion and product enantiomeric excess is critical.

Table 3: Example HPLC and Chiral GC Conditions



Parameter	Reverse-Phase HPLC (Conversion)	Chiral GC (% ee)
Column	C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)	Chiral column (e.g., Chirasil-DEX CB)
Mobile Phase/Carrier Gas	Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA	Helium or Hydrogen
Flow Rate/Gas Flow	1.0 mL/min	1.5 mL/min
Detection	UV at 275 nm	Flame Ionization Detector (FID)
Column Temperature	25°C	Oven program: 100°C hold 2 min, ramp to 200°C at 10°C/min
Injection Volume	10 μL	1 μL (split injection)
Typical Retention Times	3'-hydroxyacetophenone: ~5.2 min; Product: ~3.8 min	(S)-enantiomer: ~12.1 min; (R)-enantiomer: ~12.5 min

Note: The product may require derivatization (e.g., acylation) prior to Chiral GC analysis to improve volatility and separation.[6][7] Method parameters must be optimized for the specific instrumentation used.[9]

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